Compound Description: This compound is a 1,4-dihydropyridine derivative. While its biological activity is not discussed in the provided abstract, its crystal structure has been determined [].
Compound Description: This compound is a nifedipine analogue investigated as a potential calcium channel blocker. During saponification experiments, it yielded three unexpected degradation products: 3-(2-acetamido-1-carboxy-1-propenyl)-1-hydroxy-2-indolecarboxylic acid, 9-hydroxy-1,3-dimethyl-β-carboline-4-carboxylic acid, and 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid [].
Compound Description: Manidipine is a calcium channel blocker used as an antihypertensive agent. Research has focused on its optical isomers, showing that the (S)-(+)-enantiomer is significantly more potent than the (R)-(-)-isomer [].
Compound Description: This compound is another example of a 1,4-dihydropyridine calcium channel blocker where the (S)-(+)-enantiomer exhibits significantly greater antihypertensive activity compared to the (R)-(-)-enantiomer [, ].
Compound Description: These are unsymmetrical 1,4-dihydropyridines synthesized via a Hantzsch reaction. Studies have focused on their crystal structure, Hirshfeld surface analysis, DFT calculations, and biological evaluation, including antimicrobial and potential calcium channel blocking activities [].
Compound Description: NKY-722 is a water-soluble calcium antagonist with potent, slow-onset, and long-lasting antihypertensive activity due to its vasodilatory action. Research indicates it is more potent orally than nicardipine and exhibits a higher resistance to the hepatic first-pass effect [, , ].
Compound Description: MN9202 is a dihydropyridine derivative studied for its protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. It has been shown to improve survival rates and times, partially decrease blood creatine kinase and lactic dehydrogenase levels, and enhance blood pressure recovery [].
Compound Description: This compound is a 1,4-dihydropyridine derivative whose structure has been elucidated, revealing different orientations of the carbonyl groups at the C3 and C5 positions and a perpendicular arrangement of the phenyl ring linked to C4 relative to the dihydropyridine ring [].
Compound Description: This compound is a dihydropyridine derivative studied for its structural properties. Analysis has included FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction (SC-XRD). Its crystal lattice exhibits intermolecular hydrogen bonding, and the molecular structure was further investigated using Hirshfeld surface analysis and DFT calculations [].
Compound Description: This series of compounds, synthesized using the Hantzsch reaction, explores variations in the 3-alkyl ester substituent and the aryl substituent at the 4-position of the 1,4-dihydropyridine ring. These compounds were evaluated for their calcium channel antagonist activity (CCA) and anticonvulsant activity [].
Compound Description: This 1,4-dihydropyridine derivative contains a 2-thienyl group at the 4-position and adopts a flat boat conformation. The crystal structure reveals the presence of methanol molecules that contribute to its stability through hydrogen bonding [].
Compound Description: This compound undergoes acid-catalyzed rearrangements, highlighting the influence of methyl group directing effects on the reaction pathway [].
Compound Description: This series of compounds represents a class of 1,4-dihydropyridines synthesized via a multistep reaction sequence. Structural characterization was achieved through elemental analysis, IR, 1H NMR, and mass spectrometry [].
Compound Description: This is a carbon-14 labeled version of CV-4093 (2HCl), a calcium channel blocker, synthesized to investigate its metabolism and distribution in animals [].
Compound Description: This compound is a bioisostere of amlodipine, a calcium channel blocker, and exhibits potent calcium channel antagonist activity. It also showed anticonvulsant activity in a maximal electroshock (MES) screen, but not in a subcutaneous metrazol (scMet) screen [].
Compound Description: These compounds were designed as potential dual-acting angiotensin II inhibitors and calcium channel blockers. Their synthesis involved incorporating structural elements from both telmisartan (an AT1 receptor antagonist) and nifedipine (a 1,4-dihydropyridine calcium channel blocker) [].
Compound Description: These 1,4-dihydropyridine derivatives, containing either a nitrofuryl or nitrothienyl substituent at the 4-position, undergo photochemical reactions upon UV-A irradiation. The nitro group is converted to a nitroso group, which can then react with hydroxyl group-containing solvents to form oximes [].
Compound Description: These compounds feature a pyridinyl substituent at the 4-position and were synthesized and evaluated for their calcium channel antagonist activity. The research investigated the impact of the position of the nitrogen atom in the pyridinyl ring and the size of the alkyl ester groups on biological activity [].
Compound Description: These compounds were synthesized by reducing the pyridine ring of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates. The resulting dihydropyridinyl substituents at the 4-position were found to be bioisosteric with nitrophenyl substituents in classical 1,4-dihydropyridine antagonists [].
Compound Description: This calcium antagonist was separated into its stereoisomers, revealing significant differences in antihypertensive activity. The (+)-alpha isomer, known as benidipine hydrochloride (KW-3049), exhibited potent antihypertensive effects, while the other isomers showed little to no activity [].
Compound Description: These asymmetrical compounds, synthesized via Michael addition, exhibited superior vasodilating and antihypertensive activities compared to their symmetrical counterparts. Nitrendipine (Bay e 5009, No. 3), a representative compound from this series, was selected for further development as an antihypertensive drug [].
Compound Description: FRC-8653, a novel dihydropyridine derivative, exhibits potent calcium channel antagonist and vasorelaxant effects. Its vascular effects have a slow onset but long duration of action, distinguishing it from other dihydropyridine calcium channel blockers [].
Compound Description: KW-3049, a novel calcium antagonist, demonstrates significant antihypertensive effects and a potential for reducing cardiac hypertrophy without affecting plasma renin activity (PRA) or plasma aldosterone concentration (PAC) [].
Compound Description: These compounds were designed with varying ester moieties to explore their effects on vasodilation and antihypertensive activity. Cyclopropylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (5f, MPC-2101) and methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (8i, MPC-1304) showed particularly potent effects on cerebral blood flow and blood pressure, respectively [].
Compound Description: TC-81 is a calcium antagonist exhibiting potent, long-lasting, and slow-onset antihypertensive activity. It demonstrates higher potency than nicardipine, particularly when administered orally. Notably, TC-81 does not induce tolerance upon long-term administration or exhibit a rebound effect upon discontinuation [, ].
Compound Description: DCDDP, a dihydropyridine calcium antagonist, demonstrates protective effects against monocrotaline-induced pulmonary hypertension in rats. Its mechanism of action is linked to reducing serotonin levels and 5-HT receptor numbers in pulmonary tissue, inhibiting pulmonary artery smooth muscle cell proliferation and contraction, and preventing free radical production while increasing nitric oxide levels in the lungs [, ].
Compound Description: This series of racemic compounds was synthesized using the Hantzsch reaction. They incorporate nitrooxy or nitrophenyl moieties in the 3-alkyl ester substituent, potentially acting as nitric oxide (NO) donors. These compounds demonstrate potent calcium channel antagonist activity [].
Compound Description: These nifedipine analogues incorporate cyclohexyl groups with varying alkyl chain lengths attached to the ester functions. Their solubilities in supercritical carbon dioxide were studied for potential applications in pharmaceutical purification processes [, ].
Compound Description: These compounds were synthesized to explore the effects of a uracil substituent at the 4-position on calcium channel modulation. The study found that the uracil group did not function as a suitable bioisostere for the typical aryl or heteroaryl substituents in this class of calcium channel modulators [].
Compound Description: This new dihydropyridine derivative was compared to nicardipine for its effects on cardiovascular function and myocardial energy metabolism. While it produced similar cardiovascular effects, including decreased blood pressure and increased coronary flow, it showed a slower onset and longer duration of action. It did not improve myocardial energy metabolism during ischemia [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.